
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate, also known as EMDFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMDFC is a cyclic ester that can be synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. It has also been shown to have anti-inflammatory and antioxidant properties.
Effets Biochimiques Et Physiologiques
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has several advantages for lab experiments. It is easy to synthesize using a simple and efficient method. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is also relatively expensive compared to other chemical compounds.
Orientations Futures
There are several future directions for research on Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate. One area of research could be to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate could also be studied as a potential building block for the synthesis of new biologically active molecules. Another area of research could be to study the mechanism of action of Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in more detail to better understand its biochemical and physiological effects.
In conclusion, Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate can be synthesized using a simple and efficient method that involves the reaction of ethyl 2-oxo-4-phenylbutyrate with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature and yields Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate in high purity and yield.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has potential applications in various fields of scientific research. It has been studied as a potential building block for the synthesis of biologically active molecules. Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of chiral compounds.
Propriétés
Numéro CAS |
107260-09-3 |
|---|---|
Nom du produit |
Ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-5-methyl-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9-6-8(7(3)14-9)10(11)13-5-2/h9H,4-6H2,1-3H3 |
Clé InChI |
AWHZPZDORPCEKG-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C(O1)C)C(=O)OCC |
SMILES canonique |
CCOC1CC(=C(O1)C)C(=O)OCC |
Synonymes |
3-Furancarboxylicacid,5-ethoxy-4,5-dihydro-2-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



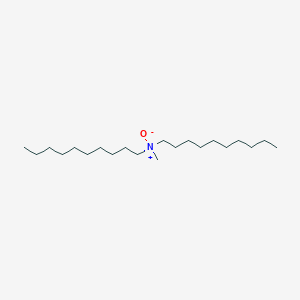
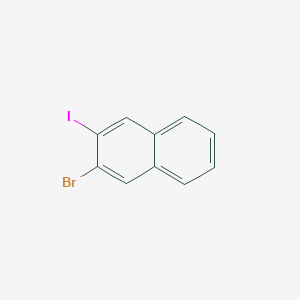
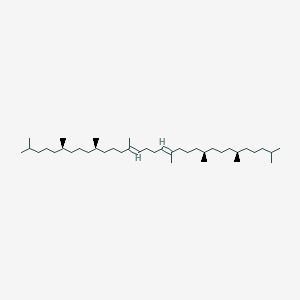
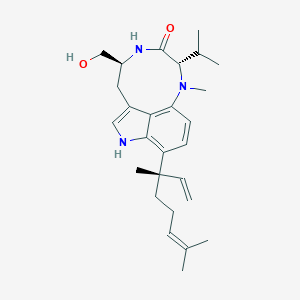
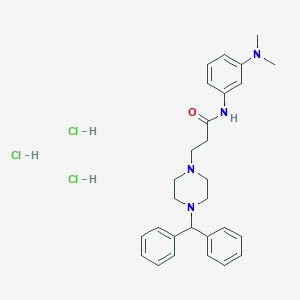
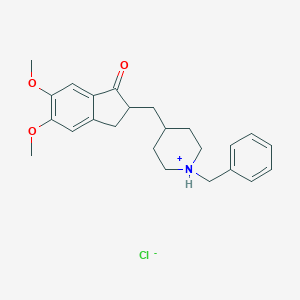
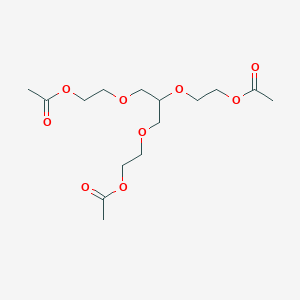
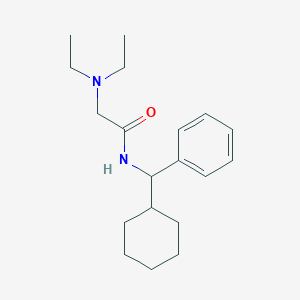
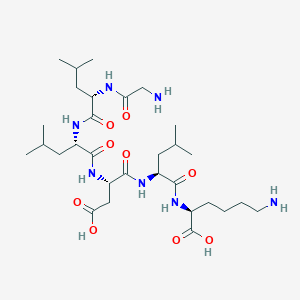
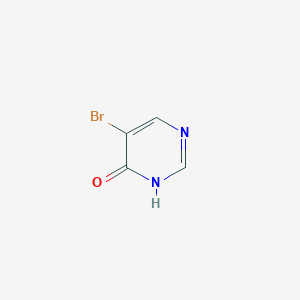
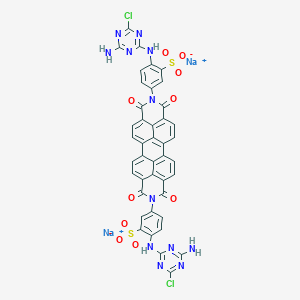

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)